![molecular formula C7H13NS B2416486 8-Thia-5-azaspiro[3.5]nonane CAS No. 132378-95-1](/img/structure/B2416486.png)

8-Thia-5-azaspiro[3.5]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

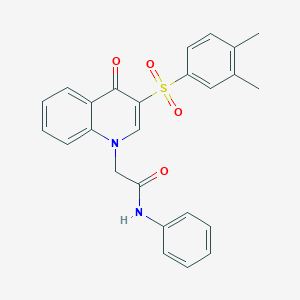

8-Thia-5-azaspiro[3.5]nonane, also known as 8lambda6-thia-5-azaspiro[3.5]nonane-8,8-dione, is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .

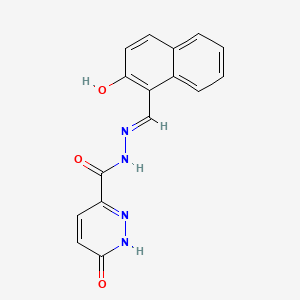

Molecular Structure Analysis

The molecule contains a total of 22 atoms, including 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It has a total of 23 bonds, including 10 non-Hydrogen bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .Applications De Recherche Scientifique

Synthesis and Structural Diversity in Drug Discovery

Researchers have synthesized novel thia/oxa-azaspiro[3.4]octanes, including compounds related to 8-Thia-5-azaspiro[3.5]nonane, aiming to create multifunctional and structurally diverse modules for drug discovery. Notably, these spirocycles have been tailored for potential applications in medicinal chemistry, emphasizing their utility in synthesizing diverse drug molecules (Li, Rogers-Evans, & Carreira, 2013).

Anticancer Applications

A study synthesized new derivatives of 1-thia-azaspiro[4.5]decane, including compounds structurally akin to 8-Thia-5-azaspiro[3.5]nonane, and assessed their anticancer activities. These compounds displayed moderate to high inhibitory activities against various human cancer cell lines, indicating their potential as anticancer agents (Flefel et al., 2017).

Antimicrobial Applications

In another study, compounds including 1-thia-4-azaspiro[4.4]nonan-3-ones were synthesized and tested for antimicrobial activities. These compounds demonstrated potential as antimicrobial agents, highlighting the utility of 8-Thia-5-azaspiro[3.5]nonane-related compounds in developing new antimicrobial drugs (Al-Ahmadi, 1996).

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their anti-coronavirus activity. Some of these compounds, structurally related to 8-Thia-5-azaspiro[3.5]nonane, were found effective in inhibiting human coronavirus replication, suggesting their potential in antiviral drug development (Apaydın et al., 2019).

Synthesis for Structural Analysis

The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, a compound related to 8-Thia-5-azaspiro[3.5]nonane, has been described, showcasing the intricate synthetic routes to create such spirocyclic compounds for further structural and functional analysis (Mai, Green, Bates, & Fang, 2010).

Crystallographic Analysis

Research on the crystal structures of 2-aryl-3-phenyl-1,3-thiazepan-4-ones, which include compounds structurally similar to 8-Thia-5-azaspiro[3.5]nonane, has provided insights into their conformation and potential applications in further chemical and pharmaceutical research (Yennawar, Peterson, & Silverberg, 2019).

Safety and Hazards

The compound is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary target of 8-Thia-5-azaspiro[3.5]nonane is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Mode of Action

8-Thia-5-azaspiro[3.5]nonane interacts with FAAH, inhibiting its activity . This inhibition results in an increase in the concentration of anandamide, enhancing its effects .

Biochemical Pathways

By inhibiting FAAH, 8-Thia-5-azaspiro[3.5]nonane affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience . The increase in anandamide levels can lead to downstream effects such as pain relief, reduced inflammation, and improved mood .

Result of Action

The molecular and cellular effects of 8-Thia-5-azaspiro[3.5]nonane’s action primarily involve the upregulation of anandamide, leading to enhanced endocannabinoid signaling . This can result in various physiological effects, including pain relief, mood enhancement, and potentially other health benefits .

Propriétés

IUPAC Name |

8-thia-5-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGDXKHEJWBBII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CSCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thia-5-azaspiro[3.5]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2416411.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)

![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2416419.png)

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416424.png)

![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)